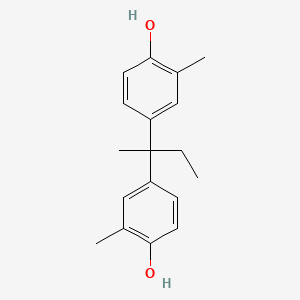
4,4'-(1-Methylpropylidene)bis(o-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Methylpropylidene)bis(o-cresol) is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . It is also known by other names such as 4,4’-(1-Methylpropylidene)bis(2-methylphenol) and Phenol, 4,4’-(1-methylpropylidene)bis[2-methyl-] . This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,4’-(1-Methylpropylidene)bis(o-cresol) typically involves the reaction of o-cresol with acetone under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the formation of a carbon-carbon bond between the methyl groups of o-cresol and the carbonyl group of acetone, resulting in the formation of the bisphenol structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
4,4’-(1-Methylpropylidene)bis(o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield quinones, while acylation with acetic anhydride produces esters .
Applications De Recherche Scientifique
4,4’-(1-Methylpropylidene)bis(o-cresol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, it is used as an antioxidant and stabilizer in the production of plastics and rubber.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Methylpropylidene)bis(o-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its bisphenol structure allows it to interact with cellular membranes and influence membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
4,4’-(1-Methylpropylidene)bis(o-cresol) can be compared with other similar compounds such as bisphenol A and bisphenol S. While all these compounds share a bisphenol structure, they differ in their substituents and chemical properties. For example:
Bisphenol A: Has two phenol groups connected by a propane bridge. It is widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Contains a sulfone group instead of a propane bridge.
The uniqueness of 4,4’-(1-Methylpropylidene)bis(o-cresol) lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other bisphenols .
Propriétés
Numéro CAS |
6420-65-1 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-3-methylphenyl)butan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-5-18(4,14-6-8-16(19)12(2)10-14)15-7-9-17(20)13(3)11-15/h6-11,19-20H,5H2,1-4H3 |
Clé InChI |
KKBHVPNWMXTNBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC(=C(C=C1)O)C)C2=CC(=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
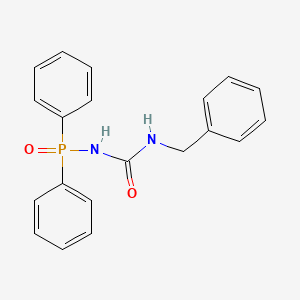
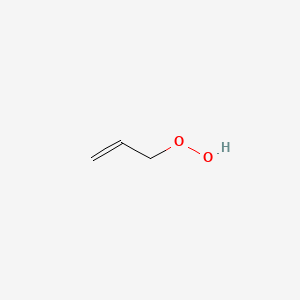
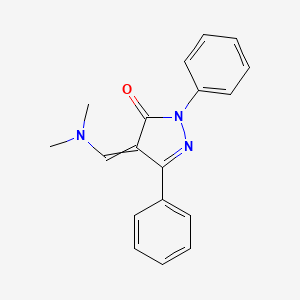

![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
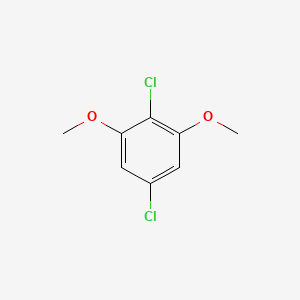

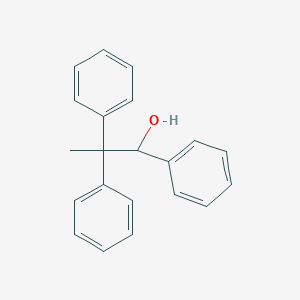



![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

